

# norquetiapine vs 7-hydroxyquetiapine pharmacological activity

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## Compound Focus: Norquetiapine

CAS No.: 5747-48-8

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## Pharmacological Profile Comparison

Feature	Quetiapine (Parent Drug)	Norquetiapine (N-Desalkylquetiapine)	7-Hydroxyquetiapine
<b>Key Pharmacodynamic Activities</b>	Antagonist at 5-HT2A, D2, H1, and $\alpha$ 1/ $\alpha$ 2 adrenergic receptors [1] [2]	<b>Potent Norepinephrine Transporter (NET) inhibitor</b> [3] [4] [2]; <b>Partial agonist at 5-HT1A receptors</b> [3] [4] [2]; Antagonist at 5-HT2C, 5-HT7, H1, and M1 muscarinic receptors [3] [2]	Considered a major active metabolite, but detailed receptor binding profile is not prominently specified in the available literature [5].
<b>Affinity for NET (Ki)</b>	~1,290 nM [2]	~12 nM [2]	Information not available in searched sources.
<b>Affinity for 5-HT1A (Ki)</b>	~250 nM [2]	~40 nM [2]	Information not available in searched sources.
<b>Proposed Clinical Role</b>	Primary mediator of antipsychotic efficacy [1]	<b>Putative primary mediator of antidepressant and anxiolytic efficacy</b> [3] [4] [2]	Contributes to overall activity; one source suggests its pharmacological profile is

Feature	Quetiapine (Parent Drug)	Norquetiapine (N-Desalkylquetiapine)	7-Hydroxyquetiapine
			similar to the parent drug [5].
Other Molecular Targets	-	HCN1 Channel Inhibitor [6]; hERG Channel Inhibitor [7]	Information not available in searched sources.

## Experimental Data and Methodologies

The distinct profiles of these metabolites were established through standardized preclinical experimental protocols.

## In Vitro Binding and Functional Assays

The key data on receptor affinity and transporter inhibition were typically obtained through the following methods:

- **Receptor Binding Assays:** Experiments used membranes from cells stably expressing cloned human targets (e.g., NET, 5-HT1A). The affinity of a compound (K<sub>i</sub> value) was determined by measuring its ability to displace a tritiated radioligand (e.g., [<sup>3</sup>H]WIN 35428 for NET, [<sup>3</sup>H]WAY100635 for 5-HT1A) [4] [2].
- **Transporter Uptake Inhibition:** Cells expressing human NET, SERT, or DAT were used. Inhibition was measured by evaluating how the test compounds blocked the uptake of a fluorescent neurotransmitter transporter dye [4].
- **Functional Activity Assays:** For 5-HT1A receptors, a **GTPyS scintillation proximity assay (SPA)** was used. This test determines if a compound is an agonist (like serotonin) or antagonist by measuring its ability to stimulate G-protein activity [4] [2].

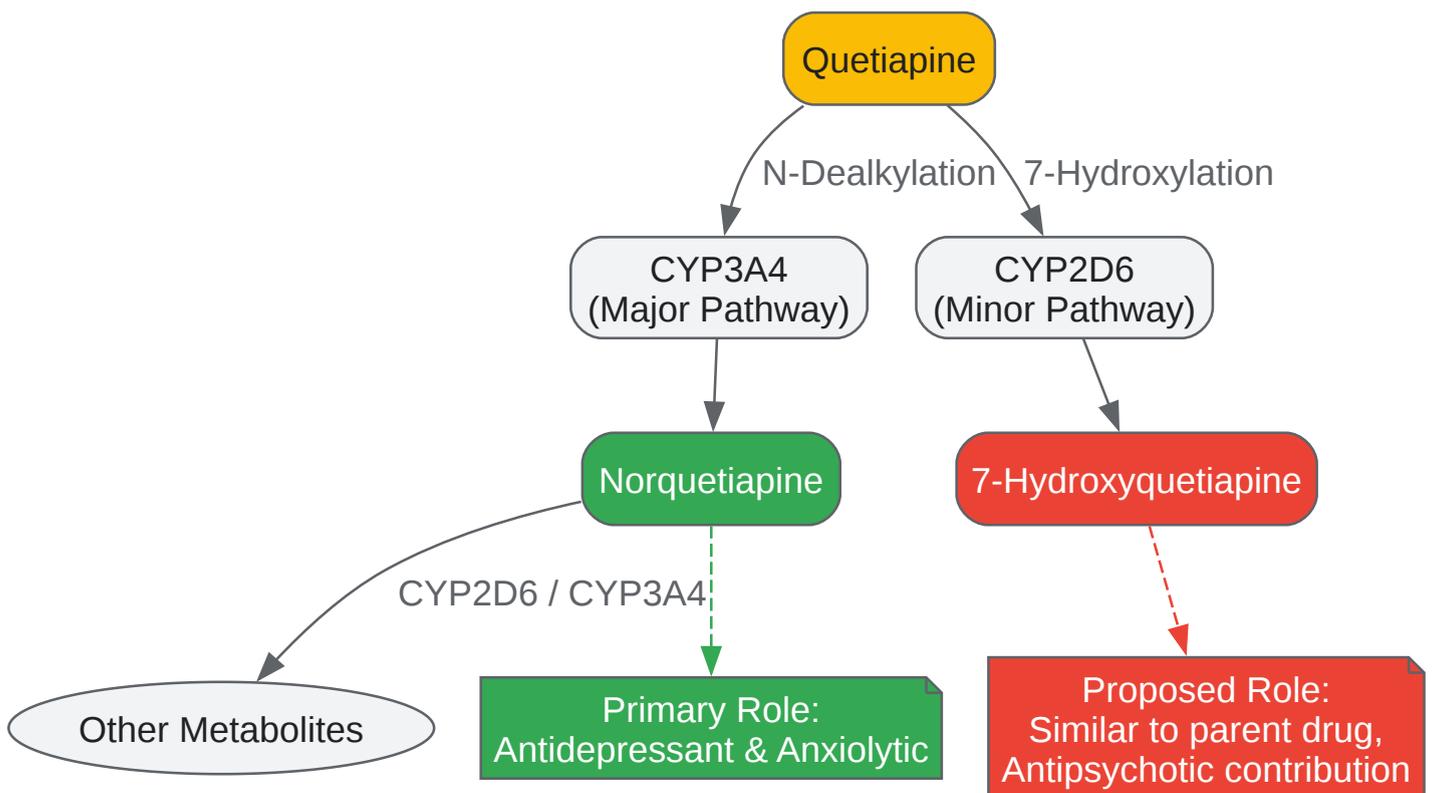
## In Vivo Behavioral Models

The antidepressant-like activity of **norquetiapine** was confirmed in animal models with translational relevance:

- **Mouse Forced Swim Test (FST) and Tail Suspension Test (TST):** These tests measure the duration of active escape-oriented behaviors when an animal is placed in an inescapable stressful situation. A reduction in immobility time is indicative of antidepressant-like activity. **Norquetiapine** showed potent activity in the TST at low doses (0.1 mg/kg) [4] [2].
- **Rat Learned Helplessness Test:** This model involves exposing rats to inescapable stress, after which they often fail to escape avoidable stress. Reversal of this deficit by a drug is a predictor of antidepressant efficacy. **Norquetiapine** was active in this model [4].

## Metabolic Pathways and Quantitative Distribution

Quetiapine is primarily metabolized in the liver by the cytochrome P450 system, mainly by **CYP3A4** [8] [9]. The relationship between the metabolic pathways and the primary pharmacological roles of the products can be visualized as follows:



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The quantitative presence of these metabolites after a single dose of quetiapine provides context for their relative contribution:

- **In Blood:** The concentration of quetiapine is consistently higher than that of 7-hydroxyquetiapine for up to 24 hours after administration [5].
- **In Hair Roots:** Analysis shows that quetiapine can be detected in hair roots within 15 minutes of a single dose, with its concentration remaining higher than that of 7-hydroxyquetiapine for up to 10 days [5].

## Key Implications for Research and Development

The evidence leads to several important conclusions:

- **Norquetiapine is a Multi-Target Antidepressant:** Its potent NET inhibition and 5-HT1A partial agonism, properties shared with several established antidepressants, strongly support its role as a key mediator of quetiapine's efficacy in mood and anxiety disorders [3] [2].
- **7-Hydroxyquetiapine's Profile is Less Distinct:** Available data suggests its activity is more aligned with the parent drug's antipsychotic action rather than providing a unique antidepressant mechanism [5].
- **Consider Metabolic Individuality:** The formation of the active metabolite 7-hydroxy-N-desalkylquetiapine is exclusively mediated by **CYP2D6** [8]. Genetic polymorphisms in this enzyme could influence the metabolic landscape and clinical effects in patients.

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